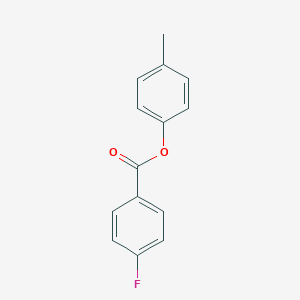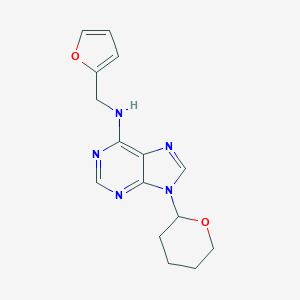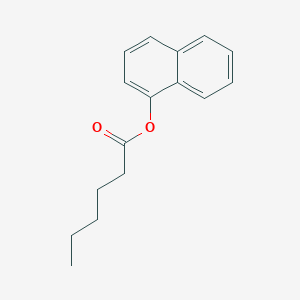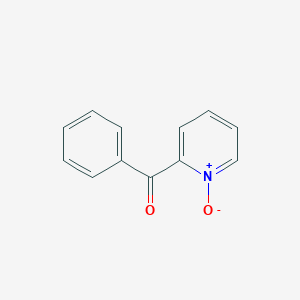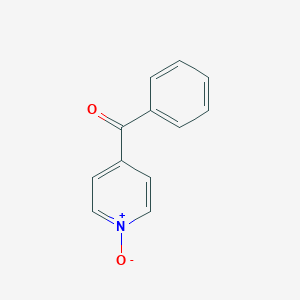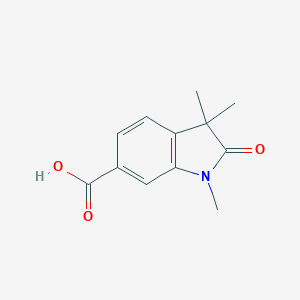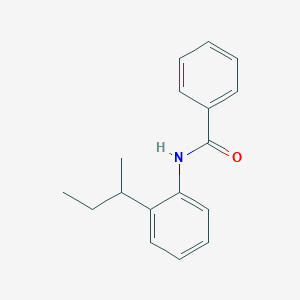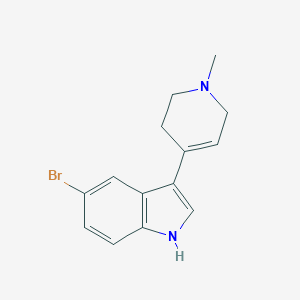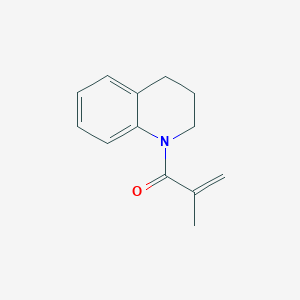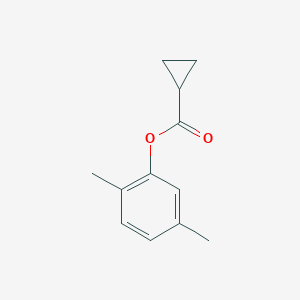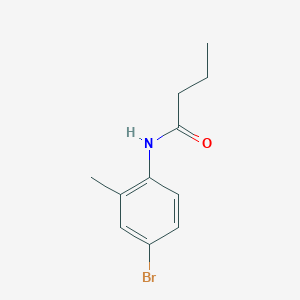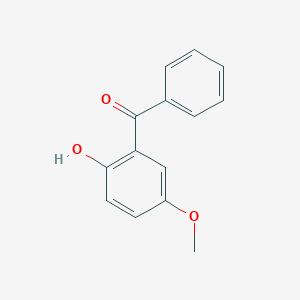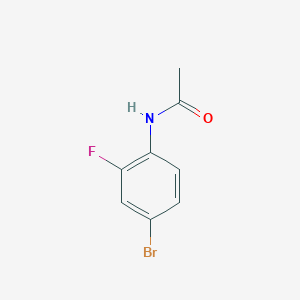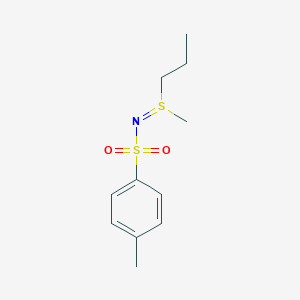
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a sulfonamide derivative that exhibits a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins.
Effets Biochimiques Et Physiologiques
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine exhibits a range of biochemical and physiological effects. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been shown to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has also been shown to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been investigated for its potential use as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has also been shown to exhibit insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has several advantages for lab experiments. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is a stable compound that can be easily synthesized with a high yield. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is also soluble in a range of solvents, making it easy to dissolve in various experimental conditions. However, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has some limitations for lab experiments. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is a toxic compound that requires careful handling and disposal. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is also a relatively new compound with limited information on its properties and potential side effects.
Orientations Futures
There are several future directions for the research of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine. One potential direction is to investigate the use of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine as a diagnostic tool for cancer detection. Another potential direction is to investigate the use of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine as a coating material for various applications. Further research is also needed to fully understand the mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine and its potential side effects. Overall, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has significant potential for various applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine involves the reaction of p-toluenesulfonyl chloride with S-methyl-S-propylamine in the presence of a base. This reaction results in the formation of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine as a white crystalline solid with a high yield. The synthesis method of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been optimized to produce high purity and yield of the compound.
Applications De Recherche Scientifique
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has also been investigated for its potential use as a diagnostic tool for cancer detection. In agriculture, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been investigated for its potential use as a coating material due to its high thermal stability and chemical resistance.
Propriétés
Numéro CAS |
53799-66-9 |
|---|---|
Nom du produit |
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine |
Formule moléculaire |
C11H17NO2S2 |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-[methyl(propyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S2/c1-4-9-15(3)12-16(13,14)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3 |
Clé InChI |
DDRASJMBTGYRDJ-UHFFFAOYSA-N |
SMILES isomérique |
CCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
SMILES canonique |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
